N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide is a benzamide derivative characterized by a 3-nitro and 4-chloro substituted benzene ring linked to a 3,5-bis(trifluoromethyl)phenyl group via an amide bond. Its molecular formula is C₁₆H₈ClF₆N₂O₃, with a molecular weight of 434.7 g/mol. This compound is primarily utilized in chemical research and development, particularly in pharmaceutical and agrochemical synthesis, due to its electron-withdrawing trifluoromethyl and nitro groups, which enhance stability and reactivity . Suppliers such as American Custom Chemicals Corporation offer it at 95% purity for specialized applications .
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF6N2O3/c16-11-2-1-7(3-12(11)24(26)27)13(25)23-10-5-8(14(17,18)19)4-9(6-10)15(20,21)22/h1-6H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJJTKXGSZTLQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom, typically using chlorine gas or a chlorinating agent like thionyl chloride.
Amidation: The formation of the benzamide structure by reacting an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic steps, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the amine or nitro functionalities, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzamides or thiobenzamides.
Oxidation: Formation of oxidized derivatives, such as nitroso or nitro compounds.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand the effects of trifluoromethyl groups on biological activity and molecular interactions.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide exerts its effects involves interactions with molecular targets through its functional groups. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, while the nitro and chloro groups contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Analysis
The compound’s structural uniqueness arises from its trifluoromethyl, nitro, and chloro substituents. Below is a comparison with analogous benzamide derivatives:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl and nitro groups in the target compound enhance electrophilic reactivity compared to simpler chloro- or methoxy-substituted analogs. This makes it more suitable for reactions requiring strong electron-deficient aromatic systems .
- Agrochemical Relevance : Unlike cyprofuram (fungicide) or diflubenzuron (insecticide), the target compound lacks direct pesticidal use documentation but shares structural motifs (e.g., chloro and trifluoromethyl groups) common in agrochemicals .
- Synthetic Utility : Compared to 3-chloro-N-phenyl-phthalimide, which is a polymer precursor, the target compound’s nitro group may facilitate reduction reactions to form amine intermediates for further derivatization .
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
- Lipophilicity: The trifluoromethyl groups increase hydrophobicity, likely giving it higher logP values than non-fluorinated benzamides (e.g., diflubenzuron, logP ~4.0) .
- Thermal Stability : Nitro groups generally reduce thermal stability compared to phthalimide-based compounds like 3-chloro-N-phenyl-phthalimide, which are used in high-temperature polymer applications .
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by:
- Trifluoromethyl groups : These enhance lipophilicity and metabolic stability.
- Chloro and nitro substituents : These contribute to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 293.55 g/mol |
| CAS Number | 646456-08-8 |
| Density | 1.628 g/cm³ |
| Boiling Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which can modulate enzyme activity or receptor functions. The trifluoromethyl groups play a significant role in enhancing the compound's interaction with biological membranes, while the nitro and chloro groups facilitate binding to target proteins.
Inhibition of Steroid 5α-Reductase Type 1 (SRD5A1)
A study investigated the compound's efficacy as a non-steroidal inhibitor of SRD5A1, an enzyme involved in androgen metabolism. The findings revealed:
- IC50 Value : The compound exhibited an IC50 of 1.44 ± 0.13 µM, indicating potent inhibitory activity against DHT production.
- Cytotoxicity : It demonstrated low cytotoxicity with an IC50 of 29.99 ± 8.69 µM, suggesting a favorable safety profile for further development .
The inhibition mechanism was found to be independent of SRD5A1 gene expression, as real-time RT-PCR indicated no significant changes in mRNA levels after treatment with the compound at varying concentrations .
Cholinesterase Inhibition
Another study focused on the compound's derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative disorders:
- Inhibitory Potency : N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide was identified as a promising dual inhibitor with IC50 values ranging from 18.2 to 196.6 μmol/L for AChE and 9.2 to 196.2 μmol/L for BuChE.
- Selectivity Modulation : The study highlighted that structural modifications could enhance selectivity toward either AChE or BuChE .
Case Studies
- Caffeic Acid Derivative Study :
- Neuroprotective Potential :
Q & A
Q. Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals caused by aromatic protons and CF₃ groups. Note: CF₃ groups split signals into quartets in 19F NMR.
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode confirms molecular ion [M+H]+. Fragmentation patterns help validate the nitro and chloro substituents.
- UV-Vis : λmax ~310 nm (nitro group π→π* transitions). Compare with TD-DFT calculations for electronic structure validation.
Pitfalls : Solvent residues (e.g., DCM) may obscure NMR signals. Use deuterated DMSO-d6 for solubility and signal resolution .
Advanced: How can computational modeling predict the reactivity of this compound in electrophilic aromatic substitution (EAS)?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compute Fukui indices, identifying reactive sites (e.g., para to nitro group).
- Solvent Effects : Use the polarizable continuum model (PCM) to simulate solvent (e.g., DMF) interactions.
- Transition State Analysis : Locate TS for nitration or halogenation using QST2/QST3 methods. Compare activation energies to prioritize synthetic pathways.
Validation : Cross-check with experimental kinetic data (e.g., Hammett plots) .
Advanced: How to resolve contradictory spectroscopic data for derivatives of this compound, such as unexpected NOE correlations or mass fragments?
Q. Methodological Answer :
- Dynamic NMR : Probe rotational barriers of amide bonds at variable temperatures (VT-NMR) to explain anomalous NOEs.
- Isotopic Labeling : Synthesize 15N- or 13C-labeled analogs to trace fragmentation pathways in MS.
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry. For example, nitro group orientation can be confirmed via crystal packing analysis.
Case Study : If a derivative shows unexpected [M+2]+ peaks in MS, investigate potential Cl isotope patterns or decomposition during ionization .
Advanced: What role does the 3,5-bis(trifluoromethyl)phenyl group play in modulating the electrochemical properties of metal complexes incorporating this ligand?
Q. Methodological Answer :
- Cyclic Voltammetry (CV) : The strong electron-withdrawing CF₃ groups stabilize LUMO levels, shifting reduction potentials positively. For example, in Ir(III) complexes (e.g., Ir1–Ir4 in ), this ligand lowers the HOMO-LUMO gap, enhancing electroluminescence efficiency.
- DFT Analysis : Calculate charge-transfer transitions using Gaussian08. Correlate with experimental emission spectra (λem ~550–650 nm).
Application : Such complexes are candidates for OLEDs; optimize ligand ratios to balance conductivity and stability .
Basic: What are the recommended protocols for long-term storage and handling of this compound?
Q. Methodological Answer :
- Storage : Store in amber vials at –20°C under argon to prevent photodegradation and hydrolysis. Desiccate with silica gel to avoid moisture-induced decomposition.
- Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring. If degradation >5%, reformulate with stabilizers (e.g., BHT).
Safety : Conduct DSC/TGA to identify exothermic decomposition thresholds (>200°C typical for nitro compounds) .
Advanced: How can AI-driven retrosynthesis tools like T-Rex assist in planning novel derivatives of this compound?
Q. Methodological Answer :
- Input Parameters : Define target molecule in SMILES format. Set constraints (e.g., commercially available building blocks, green chemistry metrics).
- Pathway Ranking : T-Rex prioritizes routes based on step count, yield, and safety. For example, disconnecting the amide bond first yields 3,5-bis(trifluoromethyl)aniline and 4-chloro-3-nitrobenzoyl chloride as precursors.
- Validation : Compare predicted pathways with known synthetic routes (e.g., ) and adjust for regioselectivity challenges .
Advanced: What mechanistic insights explain the compound’s resistance to nucleophilic attack under basic conditions?
Q. Methodological Answer :
- Steric Effects : The 3,5-bis(trifluoromethyl)phenyl group creates a steric shield around the amide carbonyl, hindering nucleophilic approach.
- Electronic Effects : CF₃ groups withdraw electron density, reducing carbonyl electrophilicity. Confirm via NBO analysis (e.g., decreased Wiberg bond index for C=O).
- Kinetic Studies : Monitor reaction with piperidine in DMF via 19F NMR; negligible conversion over 24h supports stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
